molecular formula C21H19F3N4O2 B2779735 5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide CAS No. 1396637-39-0

5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2779735
CAS No.: 1396637-39-0
M. Wt: 416.404
InChI Key: OZQUJKPNJGZODA-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities that have resulted in the development of a plethora of method for the synthesis of this valuable fragment .


Molecular Structure Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .


Chemical Reactions Analysis

The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research on compounds related to "5-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)isoxazole-3-carboxamide" often involves exploring efficient synthetic routes or chemical reactions to create novel compounds for further study. For instance, an efficient synthesis method utilizing 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as a catalyst has been developed for creating carboxamides with significant purity and yield, demonstrating the compound's relevance in synthetic organic chemistry (Prabakaran, Khan, & Jin, 2012). Such methods can potentially be applied to synthesize variations of the initial compound, aiding in the discovery of new materials or drugs.

Potential Pharmaceutical Applications

While explicitly excluding information on drug use and side effects, it's worth noting that research into similar compounds often aims to explore their potential as pharmaceutical agents. The synthesis and characterization of compounds, for instance, related to benzimidazo[2,1-a]isoquinoline, have been studied for their cytotoxic activity, indicating the broader class's potential in developing anticancer agents (Deady, Rodemann, Finlay, Baguley, & Denny, 2000). Such research underlines the significance of developing new compounds for therapeutic research.

Material Science and Catalysis

Research into related compounds also extends into material science and catalysis, where the unique properties of these compounds can be leveraged to develop new materials or catalytic processes. For example, compounds incorporating the quinazoline moiety have been investigated for their catalytic activities in polymerization reactions, highlighting their utility in creating new polymers with potential applications in various industries (Sun, Liu, Zhang, Zeng, Wang, & Liang, 2010).

Future Directions

Isoxazole derivatives continue to be an active area of research due to their wide range of biological activities. Future work will likely focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge .

Properties

IUPAC Name

5-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2/c22-21(23,24)19-14-8-4-5-9-15(14)26-18(27-19)10-11-25-20(29)16-12-17(30-28-16)13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQUJKPNJGZODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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